molecular formula C19H20N2O4 B356981 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940223-00-7

2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No. B356981
M. Wt: 340.4g/mol
InChI Key: WYROCURWOBTUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is a chemical compound with the molecular formula C19H20N2O4 . The compound has a molecular weight of 340.38 . The IUPAC name for this compound is 2-({3-[(diethylamino)carbonyl]anilino}carbonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is 1S/C19H20N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Chemical Fixation of CO2

The chemical fixation of CO2 with aniline derivatives presents a novel method for synthesizing functionalized azole compounds. This process utilizes carbon dioxide as a C1 feedstock, offering a pathway to value-added chemicals from an economical, non-toxic, and environmentally friendly resource. Anilines react with CO2 to form benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, which are important for synthetic organic chemistry and the production of natural and biologically active azole derivatives (Vessally et al., 2017).

Biological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants, including benzoic acid and its analogs, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These compounds exhibit a range of biological activities based on their structural differences, such as the number of hydroxyl groups and conjugated bonds. Rosmarinic acid, for instance, has been identified as having significant antioxidant activity, while cinnamic and caffeic acids show potent antimicrobial properties. The study of such carboxylic acids helps in understanding their roles in biological systems and potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Advanced Glycation End-Products (AGEs) Inhibition

Benzoic acid derivatives have been identified as potential inhibitors of glycation and AGE formation. These compounds can chelate transition metals and inhibit the formation of reactive carbonyl compounds, offering a therapeutic approach to diseases where AGE accumulation is a contributing factor, such as diabetes and Alzheimer's. Some novel compounds in this category have also shown "AGE-breaking" activities in vitro, highlighting their potential in managing AGE-related pathologies (Rahbar & Figarola, 1999).

Ionic Liquids in Solvent Applications

Research on ionic liquids, including those with benzoic acid derivatives, demonstrates their versatile solvent properties for a variety of aliphatic and aromatic solutes. These studies explore liquid-liquid and solid-liquid phase behavior, offering insights into the development of environmentally acceptable solvents with tunable properties for applications ranging from polymer processing to biomedical applications. The findings suggest potential uses of ionic liquids as alternative solvents in various industrial and research settings (Visak et al., 2014).

Safety And Hazards

The safety information available indicates that 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROCURWOBTUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid

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